REACTION_CXSMILES
|
N.[Ca].C([O:5][C:6]([C:8]1[N:9]=[CH:10][NH:11][C:12]=1[CH3:13])=O)C.[Cl-:14].[NH4+]>C(O)(C)C.CO.C(O)(C)(C)C>[ClH:14].[OH:5][CH2:6][C:8]1[N:9]=[CH:10][NH:11][C:12]=1[CH3:13] |f:3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Calcium
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=CNC1C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The blue solution was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was charged with 700 ml
|
Type
|
ADDITION
|
Details
|
was added in portions over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ammonia removed
|
Type
|
ADDITION
|
Details
|
Hydrogen chloride gas was added (pH about 1)
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to 100 ml
|
Type
|
ADDITION
|
Details
|
and acetone (500 ml.) was added
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC=1N=CNC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |